4-(9-methyl-9H-purin-6-yl)thiomorpholine
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Overview
Description
4-(9-methyl-9H-purin-6-yl)thiomorpholine is a chemical compound that belongs to the class of purine derivatives. It possesses a unique chemical structure and exhibits various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-methyl-9H-purin-6-yl)thiomorpholine typically involves the reaction of 9-methyl-9H-purine-6-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(9-methyl-9H-purin-6-yl)thiomorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted purine derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
4-(9-methyl-9H-purin-6-yl)thiomorpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It exhibits biological activities that make it useful for studying cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(9-methyl-9H-purin-6-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, within cells. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
4-(9-methyl-9H-purin-6-yl)thiomorpholine can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-thioguanine: A purine analog used in chemotherapy.
The uniqueness of this compound lies in its thiomorpholine moiety, which imparts distinct chemical and biological properties compared to other purine derivatives. This structural feature allows it to interact differently with molecular targets and exhibit unique biological activities.
Properties
IUPAC Name |
4-(9-methylpurin-6-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14-7-13-8-9(14)11-6-12-10(8)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXORRIPWBAINFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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